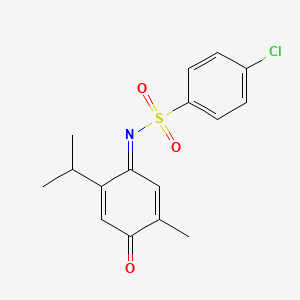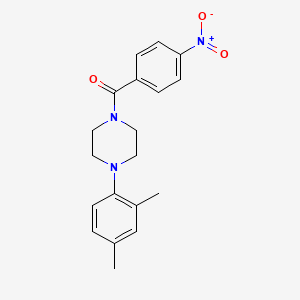![molecular formula C17H19NO B5798816 2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5798816.png)
2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is also known as DMP2NP or 2,5-dimethyl-N-(4-methylphenyl)benzene-1-ethanamine.
Mecanismo De Acción
The exact mechanism of action of 2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. The compound has also been shown to modulate the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in the pathophysiology of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. The compound has also been shown to increase the levels of antioxidants such as glutathione, which protect against oxidative stress. Additionally, it has been reported to modulate the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone in lab experiments is its ease of synthesis and availability. The compound is relatively inexpensive and can be synthesized using simple laboratory equipment. Additionally, it exhibits a wide range of pharmacological activities, making it a versatile compound for various applications. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone. One potential direction is the development of more potent and selective analogs of the compound for the treatment of various diseases. Another direction is the investigation of the compound's mechanism of action and its interaction with various molecular targets. Additionally, the compound's potential applications in materials science and organic synthesis can be explored further. Overall, the research on 2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone holds great promise for the development of novel therapeutic agents and materials.
Métodos De Síntesis
The synthesis of 2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone involves the reaction of 2,5-dimethylaniline and p-tolualdehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds via a condensation reaction, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. The compound has also shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been used as a building block in the synthesis of various organic compounds.
Propiedades
IUPAC Name |
2-(2,5-dimethylanilino)-1-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-5-8-15(9-6-12)17(19)11-18-16-10-13(2)4-7-14(16)3/h4-10,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHICHEJNMFXURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CNC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202478 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,5-Dimethyl-phenylamino)-1-p-tolyl-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5798735.png)

![5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5798763.png)
![4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile](/img/structure/B5798771.png)
![methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate](/img/structure/B5798772.png)
![4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5798775.png)

![N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5798809.png)


![1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5798827.png)
![(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B5798834.png)

![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)